molecular formula C22H23N5 B2663489 3-(4-Methylphenyl)-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline CAS No. 923193-46-8

3-(4-Methylphenyl)-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline

Cat. No. B2663489
CAS RN: 923193-46-8
M. Wt: 357.461
InChI Key: GPPRHVFVBSGLFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methylphenyl)-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline is a chemical compound that has attracted the attention of scientific researchers due to its potential therapeutic applications. This compound belongs to the family of quinazoline derivatives and has been found to exhibit promising biological activities.

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives have demonstrated significant potential as anticancer agents. For instance, a study on a related quinazoline compound found it to be cytotoxic against human tumor cell lines, with its interaction with DNA tested for potential damage but not found under in vitro conditions, suggesting a specific mechanism of action against cancer cells without damaging DNA (Ovádeková et al., 2005). Another research synthesized quinazoline derivatives aiming to fulfill structural requirements for anticancer activity, showing significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

Antihistaminic Activity

Quinazolines have also been explored for their H1-antihistaminic activity. A series of novel quinazoline derivatives synthesized for this purpose showed significant protection against histamine-induced bronchospasm in animal models, with some compounds being equipotent or even more potent than standard antihistaminic drugs, suggesting their potential as new H1-antihistamines with minimal sedation effects (Alagarsamy et al., 2005; Alagarsamy et al., 2009).

Antibacterial Properties

Quinazoline derivatives have been evaluated for their antibacterial activities, with certain compounds showing significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This highlights their potential as novel antibacterial agents (Zeydi et al., 2017). Additionally, some quinazoline derivatives have shown antimicrobial activity, suggesting their application in treating infections (Antipenko et al., 2009).

properties

IUPAC Name

3-(4-methylphenyl)-5-(3-methylpiperidin-1-yl)triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5/c1-15-9-11-17(12-10-15)20-22-23-21(26-13-5-6-16(2)14-26)18-7-3-4-8-19(18)27(22)25-24-20/h3-4,7-12,16H,5-6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPRHVFVBSGLFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-[3-(4-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine

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